molecular formula C19H22N4O3 B2943839 5-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 2320524-55-6

5-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2943839
CAS No.: 2320524-55-6
M. Wt: 354.41
InChI Key: NBAXJINDVVEUCC-UHFFFAOYSA-N
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Description

5-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a synthetic compound with a complex structure involving multiple functional groups. This compound has shown potential in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 5-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one involves several key steps:

  • Formation of Cyclopropylpyrimidine: : The initial step involves the synthesis of 6-cyclopropylpyrimidine through the cyclization of appropriate starting materials.

  • Oxy-methylation: : This step introduces the oxy-methyl group to the cyclopropylpyrimidine ring.

  • Attachment to Piperidine: : The next step involves coupling the oxy-methylated cyclopropylpyrimidine with piperidine.

  • Final Coupling with Pyridin-2(1H)-one: : The last step involves coupling the piperidine-1-carbonyl intermediate with pyridin-2(1H)-one to complete the synthesis.

Industrial Production Methods: : Industrial-scale production may use optimized versions of the above methods, with adjustments to reaction conditions, catalysts, and purification processes to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically involving oxygen or other oxidizing agents, resulting in the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions may be less common but can be performed using reducing agents like hydrogen or lithium aluminum hydride.

  • Substitution: : The compound can participate in substitution reactions, where functional groups within the molecule are replaced by other groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, hydrogen gas.

  • Substitution Reagents: : Halogens, alkylating agents, nucleophiles.

Major Products

  • Oxidation Products: : Various oxidized forms of the compound.

  • Reduction Products: : Reduced derivatives.

  • Substitution Products: : Compounds with modified functional groups depending on the specific substitution reactions.

Scientific Research Applications

5-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one has wide-ranging applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Medicine: : Investigated for its potential therapeutic effects in various diseases.

  • Industry: : Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets within cells. Its precise mechanism may involve binding to enzymes or receptors, thereby modulating biochemical pathways. The pathways involved could include inhibition or activation of specific proteins or enzymes, ultimately leading to changes in cellular functions.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as derivatives of pyrimidine or piperidine, 5-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one stands out due to its unique combination of functional groups and the cyclopropylpyrimidine moiety. Similar compounds include:

  • Pyrimidine derivatives with different substituents.

  • Piperidine-containing compounds with various functional groups.

  • Other pyridin-2(1H)-one based molecules.

Properties

IUPAC Name

5-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c24-17-4-3-15(10-20-17)19(25)23-7-5-13(6-8-23)11-26-18-9-16(14-1-2-14)21-12-22-18/h3-4,9-10,12-14H,1-2,5-8,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAXJINDVVEUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=CNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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